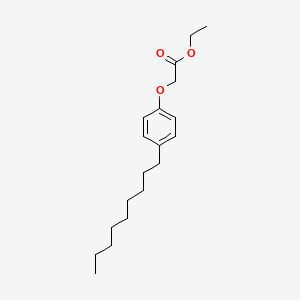

Ethyl 2-(4-nonylphenoxy)acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

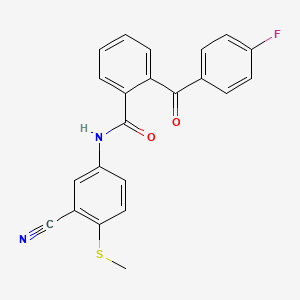

Ethyl 2-(4-nonylphenoxy)acetate, as a derivative of chalcone, shows potential as a corrosion inhibitor. Research involving chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate (AE-1), (E)-ethyl 2-(4-(3-(3,4-dichlorophenyl)acryloyl)phenoxy)acetate (AE-2), and others, has demonstrated significant inhibition activities against mild steel corrosion in hydrochloric acid. These derivatives adhere to the steel surface following the Langmuir adsorption model, acting as mixed type inhibitors and increasing charge transfer resistance. This suggests their utility in industrial applications where corrosion prevention is crucial (Lgaz et al., 2017).

Chemical Synthesis and Drug Development

The compound has been used in the facile synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents. This synthesis process is straightforward, involving alkylation and selective reduction, producing highly pure crystals. This process highlights its role in the synthesis of novel pharmaceutical agents, especially in the field of diabetes treatment (Altowyan et al., 2022).

Green Chemistry Education

Ethyl 2-(4-nonylphenoxy)acetate and its derivatives have been integrated into green chemistry educational practices. For instance, the synthesis of ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, has been used to teach students about green Suzuki coupling reactions. This approach helps students understand the principles of sustainable chemistry and the responsibilities of a pharmaceutical chemist (Costa et al., 2012).

Enzymatic Processes in Drug Synthesis

The compound has also been implicated in the enzymatic synthesis of drugs. For example, the final step in producing a prototype anti-asthma drug involved the enzymatic hydrolysis of a methyl ester derivative of ethyl 2-(4-nonylphenoxy)acetate. This demonstrates its potential in more environmentally-friendly and efficient drug production processes (Bevilaqua et al., 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl 2-(4-nonylphenoxy)acetate have been synthesized and tested for various activities. For instance, a series of Mannich bases and aminomethyl derivatives were developed and evaluated for diuretic and saluretic activities, indicating potential applications in medical therapeutics (Lee et al., 1984).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(4-nonylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-17-12-14-18(15-13-17)22-16-19(20)21-4-2/h12-15H,3-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPOTQBNEJBTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-nonylphenoxy)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)

![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)